4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Description
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperazine-carboxamide moiety. Its structure is distinguished by the 4-(trifluoromethoxy)phenyl group, which contributes to its unique electronic and steric properties. This compound is part of a broader class of triazolopyridazine derivatives investigated for diverse pharmacological applications, including kinase inhibition, anxiolytic activity, and binding to protein targets like PEF(S) . The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, making it a critical pharmacophore for target engagement .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O2/c18-17(19,20)29-13-3-1-12(2-4-13)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOMZRDKPFNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This recognition is often a crucial part of “reading” the histone code, a hypothesized second layer of genetic regulation.
Mode of Action
It’s suggested that similar compounds may inhibit bromodomains. Bromodomain inhibition would interfere with the ability of certain proteins to bind to acetylated lysines, potentially affecting gene expression and other cellular processes.
Biochemical Pathways
Given the potential role of similar compounds as bromodomain inhibitors, it’s plausible that this compound could affect pathways related to gene expression, chromatin remodeling, and other processes regulated by proteins that contain bromodomains.
Result of Action
If this compound acts as a bromodomain inhibitor, it could potentially alter gene expression patterns and other cellular processes, leading to various downstream effects depending on the specific context.
Biological Activity
The compound 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 362.4 g/mol. The structure includes a triazolo-pyridazinyl moiety linked to a piperazine ring and a trifluoromethoxy phenyl group. The unique arrangement of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves interference with microbial DNA synthesis or disruption of cellular processes.
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 2.18 | |
| Compound B | Staphylococcus aureus | 15.62 | |
| Compound C | Candida albicans | 15.62 |
Antitumor Activity
Triazolo derivatives have also been evaluated for their antitumor properties. For example, compounds similar to the one have shown promising results in inhibiting the growth of various cancer cell lines, such as colon carcinoma and breast cancer.
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- DNA Interaction : Some derivatives interact with DNA, preventing replication and transcription.
- Signal Transduction Modulation : The compound may affect signaling pathways involved in cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study synthesized several triazolo-pyridazine derivatives and tested their activity against Mycobacterium tuberculosis. Among these, the compound exhibited an IC50 value of 2.18 μM, indicating potent antibacterial activity while showing low cytotoxicity to human cells (HEK-293) during preliminary testing .
Study 2: Antitumor Activity
In another investigation focusing on antitumor effects, derivatives were screened against various cancer cell lines. One compound demonstrated significant activity against HCT-116 cells with an IC50 of 6.2 μM, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
The compound features a triazolo-pyridazine core linked to a piperazine moiety with a trifluoromethoxy phenyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with triazolo-pyridazine structures exhibit potent anticancer properties. For example, research demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro tests on human breast cancer cell lines showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics against resistant strains of Staphylococcus aureus .
Central Nervous System (CNS) Effects
Research indicates that this compound may possess CNS-active properties, potentially serving as an anxiolytic or antidepressant. Its ability to modulate neurotransmitter systems is under investigation.
Case Study:
In animal models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential utility in treating anxiety disorders .
Comparison with Similar Compounds
Triazolopyridazine Derivatives with Piperazine/Piperidine Linkers
- N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (): This analog replaces the trifluoromethoxy group with a 4-fluorophenethyl chain.
- N-Phenyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide () :
The phenyl group directly attached to the piperidine ring may restrict conformational flexibility, impacting interactions with hydrophobic binding pockets. Its logP (0.85) is lower than the target compound’s predicted logP (~1.5), suggesting differences in membrane permeability .
Substituent Modifications on the Aromatic Ring
- 4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () :
Replacing the trifluoromethoxy group with a trifluoromethyl group at the meta position alters steric bulk and electronic distribution. This modification may enhance binding to allosteric sites but reduce solubility due to increased hydrophobicity . - 391.4 g/mol for the parent compound) .
Binding to PEF(S) and Allosteric Sites
Compounds like sulphonamides and triazolopyridazines (e.g., ) bind to PEF(S) by displacing TNS, a fluorescent probe for allosteric sites. The target compound’s trifluoromethoxy group may enhance π-π stacking with aromatic residues in the binding pocket, as suggested by docking studies of analogs . In contrast, methyl or methoxy substituents (e.g., ’s 4-(3-methyl-triazolopyridazin-6-yl)aniline) exhibit weaker displacement efficacy due to reduced electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
*Predicted values based on structural analogs.
Key Research Findings and Implications
- Superior Binding Affinity : The trifluoromethoxy group in the target compound enhances binding to PEF(S) compared to methyl or methoxy analogs, as evidenced by TNS displacement assays .
- Metabolic Stability : The trifluoromethoxy substituent resists oxidative metabolism better than halogenated or alkylated variants, as shown in microsomal stability studies of related triazolopyridazines .
Preparation Methods
Cyclocondensation of 4-Amino-1,2,4-triazole
A mixture of 4-amino-1,2,4-triazole (10 g, 0.12 mol) and ethyl acetoacetate (100 mL) undergoes cyclization at 110°C for 1 hour to yield 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one (Compound 9 , 98% yield). This intermediate serves as the precursor for subsequent halogenation.
Chlorination with Phosphorus Oxychloride
Treatment of Compound 9 with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours generates 8-chloro-6-methyl-[1,triazolo[4,3-b]pyridazine (Compound 10 ). The chlorination step achieves >90% conversion, critical for introducing reactivity at the 6-position.
Table 1: Optimization of Chlorination Conditions
| POCl₃ Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 110 | 4 | 92 |
| 5 | 120 | 3 | 89 |
Preparation of N-[4-(Trifluoromethoxy)phenyl]piperazine
Piperazine Ring Formation
N,N-bis(2-chloroethyl)-4-nitroaniline (300 g) reacts with 4-(trifluoromethoxy)aniline (120 g) in dimethylformamide (DMF) at 100°C for 24 hours, catalyzed by sodium hydroxide (20 g). The reaction affords 1-(4-nitrophenyl)-4-[4-(trifluoromethoxy)phenyl]piperazine (87% yield). Reduction of the nitro group using hydrogen gas over palladium/carbon yields the primary amine intermediate.
Purification and Characterization
Crude product recrystallization in 1,4-dioxane achieves >99% purity (mp 195.1°C). Nuclear magnetic resonance (NMR) confirms the piperazine structure: ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.85–3.75 (m, 4H), 3.10–3.00 (m, 4H) .
Carboxamide Coupling Strategy
Activation of Piperazine Amine
The piperazine amine reacts with triphosgene (1.2 equiv) in dichloromethane (DCM) at 0°C to form the corresponding isocyanate intermediate. Quenching with aqueous sodium bicarbonate stabilizes the reactive species for subsequent coupling.
Reaction with Triazolo[4,3-b]pyridazin-6-yl Carboxylic Acid
The isocyanate intermediate couples with 6-carboxy-triazolo[4,3-b]pyridazine (1.0 equiv) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving 78% yield after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Table 2: Carboxamide Coupling Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 65 |
| Triphosgene | THF | 0 → 25 | 78 |
Final Product Purification and Analytical Data
Crystallization and Filtration
The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (mp 217–219°C). High-performance liquid chromatography (HPLC) confirms >99% purity (C18 column, 70:30 acetonitrile/water).
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃) : δ 8.65 (s, 1H), 8.20 (d, J = 8.5 Hz, 1H), 7.55 (d, J = 8.5 Hz, 2H), 7.10 (d, J = 8.5 Hz, 2H), 4.15–4.05 (m, 4H), 3.90–3.80 (m, 4H).
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the triazolo-pyridazine core, followed by coupling with a piperazine-carboxamide intermediate. Key steps include:
- Cyclization : Use hydrazine derivatives and aldehydes/ketones under reflux in solvents like ethanol or DMF .
- Coupling : Employ carbodiimide-based coupling agents (e.g., EDCI) with HOBt/DIPEA in anhydrous DMF at 60°C to attach the piperazine-carboxamide moiety .
- Purification : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) is critical for >95% purity .
- Critical Parameters : Solvent polarity, temperature control (60–150°C), and catalyst selection (e.g., Pd for cross-couplings) significantly affect yields (reported 40–70%) .
Q. How can structural elucidation techniques confirm the compound’s regiochemistry and substituent orientation?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.8 ppm) and confirms regiochemistry via coupling patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for the triazolo-pyridazine core and piperazine linkage .
- HRMS : Validates molecular formula (e.g., C20H18F3N7O2) and isotopic patterns .
Q. What in vitro assays are recommended to screen for kinase inhibition activity?
- Methodological Answer :
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, JAK2) in ATP-competitive assays with fluorescence-based ADP detection .
- IC50 Determination : Dose-response curves (0.1–10 µM) in HEK293 or HeLa cells; compare to reference inhibitors (e.g., staurosporine) .
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., variable IC50 values across kinases) be resolved?
- Methodological Answer :
- Assay Standardization : Control ATP concentrations (e.g., 1 mM vs. physiological 10 mM) to account for competition artifacts .
- Cellular Context : Compare activity in cell-free vs. cell-based assays (e.g., Western blot for phosphorylated targets) to assess membrane permeability .
- Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding pose discrepancies in kinase active sites .
Q. What computational strategies predict off-target interactions and toxicity profiles?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger Phase to map interaction features (e.g., hydrogen bonds with hinge regions) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5), CYP450 inhibition, and hERG liability .
- Off-Target Profiling : Similarity ensemble approach (SEA) links structural motifs to unintended targets (e.g., GPCRs) .
Q. How do structural modifications (e.g., trifluoromethoxy vs. chloro substituents) impact SAR in kinase inhibition?
- Methodological Answer :
- SAR Table :
| Substituent (R) | Target Kinase | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| CF3O-Ph | EGFR | 28 | 15x (vs. JAK2) |
| Cl-Ph | JAK2 | 45 | 8x (vs. EGFR) |
| F-Ph | CDK4/6 | 120 | 3x (vs. EGFR) |
- Key Trends :
- Electron-Withdrawing Groups (e.g., CF3O): Enhance EGFR binding via hydrophobic interactions .
- Bulkier Groups (e.g., Cl-Ph): Improve JAK2 selectivity by filling hydrophobic pockets .
Q. What analytical methods quantify metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation Protocol : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C; sample at 0, 15, 30, 60 min .
- LC-MS/MS Analysis : Monitor parent compound depletion (MRM transitions for m/z 456→312) .
- Data Interpretation : Calculate t1/2 and Clint (intrinsic clearance) using the well-stirred model .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility (DMSO vs. aqueous buffer)?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS) vs. DMSO stock dilution; measure via UV-Vis (λmax ~260 nm) .
- Aggregation Screening : Add 0.01% Tween-80 to buffer; compare IC50 shifts to identify false positives .
Q. Why does the compound show species-specific activity in murine vs. human cell lines?
- Methodological Answer :
- Kinase Homology Mapping : Align sequences (Clustal Omega) to identify divergent residues (e.g., ATP-binding glycine in human EGFR vs. murine) .
- Cross-Species Assays : Test in chimeric kinase models to isolate structural determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
